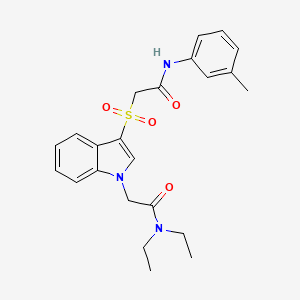

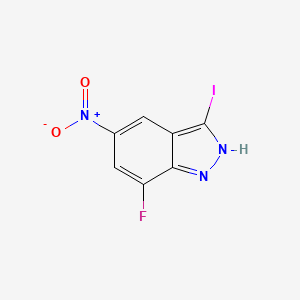

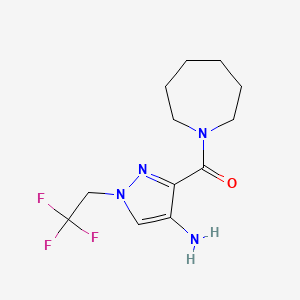

![molecular formula C10H7N5O2 B2379653 2-[(5-Tetrazolyl)metil]isoindolina-1,3-diona CAS No. 114841-44-0](/img/structure/B2379653.png)

2-[(5-Tetrazolyl)metil]isoindolina-1,3-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione, which includes a tetrazole ring and an isoindoline-1,3-dione moiety, makes it an interesting subject for scientific research.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown promise in biological assays, particularly in the development of new drugs and therapeutic agents.

Medicine: Research has indicated potential anticonvulsant and anticancer activities, making it a candidate for further drug development

Mecanismo De Acción

Target of Action

The primary target of 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .

Mode of Action

The compound interacts with the dopamine receptor D2 as a ligand, binding to the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in downstream signaling pathways .

Biochemical Pathways

For instance, it can affect motor control and reward systems, and it may have potential applications as antipsychotic agents .

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives have promising properties as ligands of the dopamine receptor d2 .

Result of Action

Análisis Bioquímico

Biochemical Properties

2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione has been found to interact with the human dopamine receptor D2 . It has been suggested that this compound has the best properties as a ligand of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Cellular Effects

In terms of cellular effects, 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione has been shown to have an impact on Parkinsonism in a mouse model . Specifically, it was found that this compound could revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Molecular Mechanism

At the molecular level, 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione acts as a ligand for the dopamine receptor D2 . It interacts with the main amino acid residues at the receptor’s allosteric binding site, suggesting a potential mechanism of action .

Dosage Effects in Animal Models

In animal models, specifically a Parkinsonism mouse model, the compound was administered at a dose of 254 µmol/kg . This dosage was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Métodos De Preparación

The synthesis of 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with a primary amine to form the isoindoline-1,3-dione core. The tetrazole ring can be introduced through a cycloaddition reaction involving an azide and a nitrile. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Análisis De Reacciones Químicas

2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: The tetrazole ring and isoindoline-1,3-dione moiety can participate in substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Comparación Con Compuestos Similares

2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione can be compared to other isoindoline-1,3-dione derivatives and tetrazole-containing compounds. Similar compounds include:

Phthalimide: A simpler isoindoline-1,3-dione derivative with well-known applications in pharmaceuticals and agrochemicals.

Tetrazole derivatives: Compounds containing the tetrazole ring, which are often used in medicinal chemistry for their bioisosteric properties. The uniqueness of 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione lies in the combination of these two functional groups, which provides a distinct set of chemical and biological properties

Propiedades

IUPAC Name |

2-(2H-tetrazol-5-ylmethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c16-9-6-3-1-2-4-7(6)10(17)15(9)5-8-11-13-14-12-8/h1-4H,5H2,(H,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUQQSCRUOAHCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NNN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

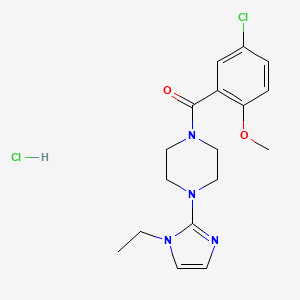

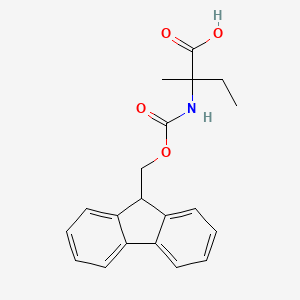

![N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2379572.png)

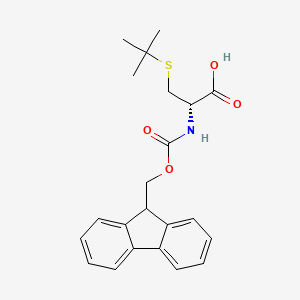

![N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2379574.png)

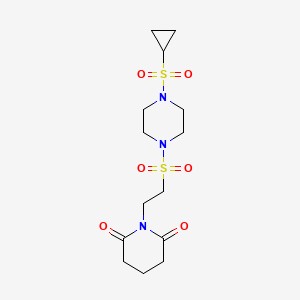

![4-(dimethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2379583.png)